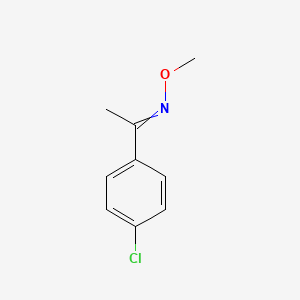

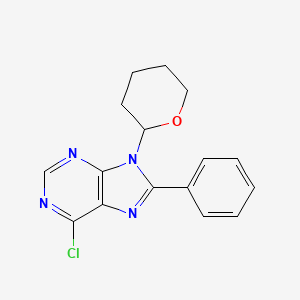

3-(4-Piperidinyloxy)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-(4-Piperidinyloxy)-benzoic acid" is a compound of interest due to its structural and functional properties. It is related to benzoic acid derivatives, which are widely studied for their diverse chemical behaviors and potential applications in various fields.

Synthesis Analysis

Although specific synthesis details for "3-(4-Piperidinyloxy)-benzoic acid" are not directly available, related benzoic acid derivatives and compounds with similar functional groups have been synthesized through various chemical routes. For instance, prenylated benzoic acid derivatives from plants like Piper kelleyi involve complex biosynthetic pathways that might offer insights into synthesizing similar compounds (Jeffrey et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to "3-(4-Piperidinyloxy)-benzoic acid" has been determined using techniques such as X-ray diffraction and spectroscopy. For example, a study on a three-component complex involving piperidine-ethanol and p-hydroxybenzoic acid revealed intricate hydrogen-bonded interactions, shedding light on the molecular interactions that could be expected in similar compounds (Dega‐Szafran et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of benzoic acid derivatives includes participation in various reactions such as condensation, functionalization, and polymerization. For example, the synthesis of hybrid compounds based on 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid demonstrates the potential for creating complex molecules with specific properties (Ivanova et al., 2019).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure play a crucial role in determining the applicability of chemical compounds. Studies on related compounds, like various benzoic acid derivatives, help understand the physical characteristics that "3-(4-Piperidinyloxy)-benzoic acid" might exhibit (Raffo et al., 2014).

Chemical Properties Analysis

The chemical properties of "3-(4-Piperidinyloxy)-benzoic acid" can be inferred from related studies on benzoic acid derivatives, which include acidity/basicity, reactivity towards various chemical agents, and potential for forming coordination compounds or polymers. For example, the study of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates provides insight into the complexation behavior and photophysical properties of similar compounds (Sivakumar et al., 2011).

Aplicaciones Científicas De Investigación

Gut Function Regulation

One study highlights the use of benzoic acid, a compound related to "3-(4-Piperidinyloxy)-benzoic acid," for its role in regulating gut functions. It is found to improve growth and health by promoting gut functions such as digestion, absorption, and barrier functions, primarily through regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could lead to gut health damage (Mao et al., 2019).

Antifungal Applications

Compounds from Piper species, including derivatives of benzoic acid, have been documented for their chemical structures and antifungal activities. These compounds, which may include structures similar to "3-(4-Piperidinyloxy)-benzoic acid," serve as leads for pharmaceutical or agricultural fungicide development (Xu & Li, 2011).

Interaction with Metals

Research on the influence of metals on the electronic system of ligands, including benzoic and related acids, provides insights into their interactions with biological targets. This understanding is crucial for predicting the reactivity and stability of complex compounds, which could have implications for the development of new materials or drugs (Lewandowski et al., 2005).

Novel Drug Development

A novel salicylic acid derivative, closely related to the chemical family of "3-(4-Piperidinyloxy)-benzoic acid," has been introduced as a potential alternative to existing drugs due to its promising activity profile, including COX-2 specificity and a favorable toxicity profile. This highlights the potential of derivatives of "3-(4-Piperidinyloxy)-benzoic acid" in drug development (Tjahjono et al., 2022).

Environmental and Toxicological Studies

Physiologically-based pharmacokinetic (PBPK) models for benzoic acid, a compound related to "3-(4-Piperidinyloxy)-benzoic acid," have been developed to assess dietary exposures and interspecies uncertainty. This work provides insights into the metabolic and dosimetric variations of benzoic acid across different species, which can inform safety assessments for related compounds (Hoffman & Hanneman, 2017).

Safety And Hazards

The safety data sheet for a similar compound, (1-Boc-4-piperidinyloxy)acetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended for use only in laboratory settings and is advised against for food, drug, pesticide, or biocidal product use .

Direcciones Futuras

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-piperidin-4-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCNHLBHGBVBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Piperidinyloxy)-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)